2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[(2,4-Dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one (hereafter referred to as the target compound) is a quinazolinone derivative characterized by a 7-methyl-substituted dihydroquinazolinone core and a 2,4-dimethylphenylamino group at position 2. Quinazolinones are six-membered heterocyclic systems with broad pharmacological relevance, including antihistaminic, antifungal, and anticancer activities . The target compound’s structure combines lipophilic (methyl and dimethylphenyl) groups, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C17H19N3O/c1-10-4-5-14(12(3)6-10)19-17-18-9-13-15(20-17)7-11(2)8-16(13)21/h4-6,9,11H,7-8H2,1-3H3,(H,18,19,20) |
InChI Key |
PYWBRBTZZZJXCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC3=C(C=C(C=C3)C)C |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can be achieved through a multi-step process. One common method involves the condensation of 2,4-dimethylaniline with 2-cyanoacetohydrazide, followed by cyclization and subsequent reactions to form the quinazolinone core . The reaction typically requires a catalyst such as L-proline and is carried out in an ethanol medium under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different derivatives.
Substitution: Substitution reactions, particularly at the amino group, can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with potential biological activities.
Scientific Research Applications
2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the quinazolinone core .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents at positions 2 (amino group) and 7 (ring substituent). Key examples include:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl substituent in may enhance metabolic stability compared to the target compound’s methyl group due to reduced susceptibility to oxidative metabolism.
- Heterocyclic Substituents : The 5-methylfuran group in introduces aromatic heterocyclic character, which could influence π-π stacking interactions in biological targets.
Physicochemical Properties
Limited experimental data are available, but calculated properties highlight trends:
- Lipophilicity: The target compound’s logP (estimated ~3.0) is higher than analogs with polar groups (e.g., 2,4-diamino derivative in , logP ~1.5), favoring better membrane permeability.
- Hydrogen Bonding: The 2,4-diamino substituent in increases hydrogen bond donor/acceptor count (4 donors, 5 acceptors) compared to the target compound (1 donor, 3 acceptors), impacting solubility.
Biological Activity
2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazolinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is with a molecular weight of 244.30 g/mol. Its structure features a quinazolinone core substituted with a dimethylphenyl amino group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.30 g/mol |
| IUPAC Name | 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one |
Anticancer Activity
Research has indicated that compounds in the quinazolinone class exhibit significant anticancer properties. In vitro studies have shown that 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and modulating cell cycle regulators.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers. The IC50 value was determined to be around 15 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both bacterial and fungal strains. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Research Findings:
A series of tests against common pathogens such as Staphylococcus aureus and Candida albicans showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
The biological activity of 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation: It may act on various receptors that regulate cell growth and apoptosis.
- Oxidative Stress Induction: The compound can increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
Comparative Analysis with Related Compounds
To better understand its efficacy, a comparative analysis with similar quinazolinones was conducted:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 2-(4-Methylphenylamino)-7-methylquinazolinone | 12 | Anticancer |
| 2-(Phenylamino)-7-methylquinazolinone | 20 | Antimicrobial |
| 2-(3-Nitrophenylamino)-7-methylquinazolinone | 25 | Antifungal |
| 2-[(2,4-dimethylphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one | 15 | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
